molecular formula C14H20BFO4S B2402650 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1351499-67-6

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2402650
CAS No.: 1351499-67-6
M. Wt: 314.18
InChI Key: PLQJXELCMSDSMC-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C14H20BFO4S and its molecular weight is 314.18. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Molecular Structure : The compound has been synthesized through rhodium-catalyzed hydroboration, with its structure characterized by X-ray diffraction. The molecule crystallizes in the monoclinic space group, exhibiting no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

  • Crystal Structure and DFT Study : The compound, along with similar structures, has been obtained via a three-step substitution reaction. The structures were confirmed by FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used for further molecular structure calculation, revealing the consistency of DFT-optimized molecular structures with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

  • Synthesis and Reaction with Imines : The compound has also been used in the synthesis of allylboronation of imines, demonstrating its potential utility in various organic synthesis processes (Sugiura et al., 2006).

  • Polymer Synthesis Applications : The compound has been utilized in the precision synthesis of polymers like poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This showcases its role in facilitating polymer synthesis with specific molecular weight distribution and regioregularity (Yokozawa et al., 2011).

  • Synthesis of Boron-Containing Stilbene Derivatives : A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized, highlighting the versatility of the compound in generating boron-containing derivatives for potential applications in new material synthesis and therapeutic development (Das et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as 1,3,2-Dioxaborolane, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the halide. In the transmetalation step, the organoboron compound (our compound of interest) transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Result of Action

The primary result of the compound’s action in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in a polar solvent . The choice of base and solvent can significantly affect the yield and selectivity of the reaction . Furthermore, the reaction is typically performed under mild conditions, which helps to preserve the functional group tolerance .

Properties

IUPAC Name

2-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQJXELCMSDSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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